molecular formula C7H15ClN2O3S B6241368 2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride CAS No. 2375268-91-8

2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride

Cat. No.: B6241368
CAS No.: 2375268-91-8
M. Wt: 242.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O3S and a molecular weight of 242.73 g/mol . It is known for its unique structure, which includes a thiopyran ring with a sulfone group, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with a sulfone-containing thiopyran derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a suitable acid like hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The sulfone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetamide hydrochloride is unique due to its specific thiopyran ring structure with a sulfone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2375268-91-8

Molecular Formula

C7H15ClN2O3S

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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